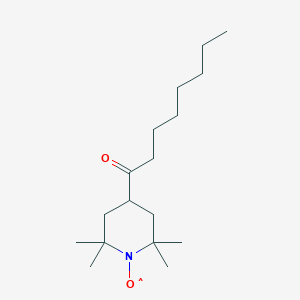

1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

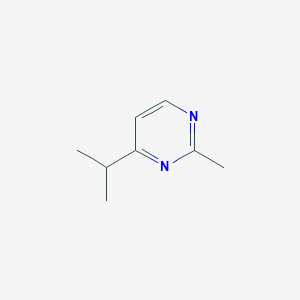

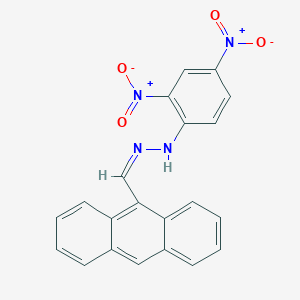

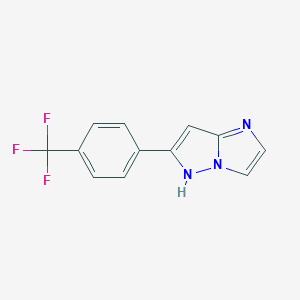

“1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone” is a chemical compound with the molecular formula C6H7N3O3 . It has an average mass of 169.138 Da and a monoisotopic mass of 169.048737 Da .

Molecular Structure Analysis

The molecular structure of “1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone” consists of six carbon atoms, seven hydrogen atoms, three nitrogen atoms, and three oxygen atoms . Further analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone” are not detailed in the available literature. The compound’s molecular formula is C6H7N3O3, and it has an average mass of 169.138 Da and a monoisotopic mass of 169.048737 Da .Aplicaciones Científicas De Investigación

Crystallography and Material Science

Application Summary

The compound “1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone” can be used in the field of crystallography and material science. The crystal structure of this compound can be analyzed for various purposes .

Method of Application

The compound was synthesized by adding 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to a stirred solution of 65% concentrated nitric acid and 98% concentrated sulfuric acid. The reaction was heated at 100°C for 16 hours. The reaction solution was poured into ice water, and the white precipitate appeared. The solid precipitate was collected by vacuum filtration and crystallized from acetone to obtain the compound .

Results or Outcomes

The yield of the reaction was 79.6%. The 1H (400MHz) and 13C (100MHz) NMR spectra of the compound were recorded on a Bruker Avance 400 spectrometer in CDCl3 using tetramethylsilane (TMS) and CDCl3 (13C, δ77.0ppm) as internal standards .

Biological Applications

Application Summary

Pyrazole derivatives, including “1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone”, have been found to exhibit a variety of biological activities. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Method of Application

The specific methods of application can vary widely depending on the specific biological activity being targeted. Typically, these compounds are synthesized in a laboratory and then tested in vitro (in a test tube or petri dish) or in vivo (in a living organism) to determine their biological activity .

Results or Outcomes

The results of these studies have shown that pyrazole derivatives can be effective in treating a variety of conditions. For example, they may inhibit the growth of bacteria, reduce inflammation, kill cancer cells, relieve pain, prevent seizures, kill parasitic worms, neutralize free radicals, and kill weeds .

Propiedades

IUPAC Name |

1-(1-methyl-4-nitropyrazol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-4(10)6-5(9(11)12)3-8(2)7-6/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZOMPOVKHIXAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C=C1[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426894 |

Source

|

| Record name | 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone | |

CAS RN |

137890-10-9 |

Source

|

| Record name | 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B159794.png)

![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)